Viomycin

Pharmacodynamics MIC distribution Second-line antituberculosis agents

Viomycin is a genotype-directed second-line antituberculosis agent uniquely effective against MDR-TB harboring the rrs A1401G mutation, where kanamycin and amikacin have failed. Its preserved susceptibility, superior Cmax/MIC ratio versus capreomycin, and ability to engage five distinct ribosomal binding sites—including three rotated-state-specific intersubunit bridges not observed with capreomycin—make it the optimal injectable tuberactinomycin for PK/PD-optimized regimens and an unparalleled molecular probe for cryo-EM ribosomal translocation studies.

Molecular Formula C25H43N13O10
Molecular Weight 685.7 g/mol
CAS No. 32988-50-4
Cat. No. B1663724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViomycin
CAS32988-50-4
Synonyms(S)-3,6-Diamino-N-((3S,9S,12S,15S,Z)3((2R,4S)-6-amino-4-hydroxy-1,2,3,4-tetrahydropyridin-2-yl)-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-6-(ureidomethylene)-1,4,7,10,13-pentaazacyclohexadecan-15-yl)hexanamide disulfate
Molecular FormulaC25H43N13O10
Molecular Weight685.7 g/mol
Structural Identifiers
SMILESC1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/C25H43N13O10/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48)/b13-7-/t10-,11+,12-,14-,15-,17-,18-/m0/s1
InChIKeyGXFAIFRPOKBQRV-GHXCTMGLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Viomycin (CAS 32988-50-4) Procurement: Second-Line Tuberactinomycin Antibiotic for Multidrug-Resistant TB Research


Viomycin (CAS 32988-50-4) is a cyclic peptide antibiotic belonging to the tuberactinomycin family, originally isolated from Streptomyces puniceus [1]. It inhibits bacterial protein synthesis by binding across the ribosomal interface at helix 44 (16S rRNA) and helix 69 (23S rRNA), stabilizing the ribosome in a pre-translocation state and blocking translocation [2]. Viomycin is classified as a second-line antituberculosis agent primarily active against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains, and is administered via intramuscular injection [1]. The compound is typically supplied as an off-white solid with aqueous solubility up to 75 mM and requires storage at -20°C .

Why Viomycin Cannot Be Substituted with Capreomycin or Aminoglycosides: Cross-Resistance and Pharmacodynamic Limitations


In-class substitution among second-line injectable antituberculosis agents is constrained by divergent cross-resistance patterns and pharmacodynamic profiles. Viomycin shares the tlyA-encoded rRNA methylation resistance mechanism with capreomycin, conferring cross-resistance between these two tuberactinomycins [1]. However, mutations in the 16S rRNA gene (rrs) produce distinct cross-resistance profiles: the rrs A1401G mutation confers high-level resistance to kanamycin and amikacin while preserving viomycin susceptibility, whereas the rrs C1402T mutation confers resistance to capreomycin and viomycin but retains amikacin and kanamycin susceptibility [1]. Additionally, wild-type MIC distribution studies reveal that pharmacodynamic indices (Cmax/MIC) are more favorable for viomycin compared to kanamycin and capreomycin [2]. These molecular and pharmacological distinctions preclude simple interchangeability and necessitate compound-specific selection based on resistance genotype and pharmacodynamic optimization.

Viomycin (32988-50-4) Quantitative Differentiation Evidence: Comparator-Based Selection Data


Viomycin vs. Kanamycin and Capreomycin: Favorable Cmax/MIC Pharmacodynamic Index in M. tuberculosis Wild-Type Strains

In a study establishing wild-type MIC distributions for injectable second-line antituberculosis drugs, the pharmacodynamic index (peak serum concentration Cmax/MIC) was more favorable for viomycin and amikacin compared to kanamycin and capreomycin [1]. This indicates that viomycin achieves a higher relative drug exposure at clinically relevant doses relative to its MIC against wild-type M. tuberculosis strains.

Pharmacodynamics MIC distribution Second-line antituberculosis agents

Viomycin vs. Amikacin and Kanamycin: Distinct rrs Mutation Cross-Resistance Profile Enabling Genotype-Guided Selection

Molecular analysis of laboratory-generated mutants and clinical M. tuberculosis isolates identified distinct cross-resistance patterns associated with specific 16S rRNA (rrs) gene mutations [1]. The rrs A1401G mutation confers high-level resistance to kanamycin and amikacin but not to viomycin, while the rrs C1402T mutation confers resistance to capreomycin and viomycin while retaining susceptibility to amikacin and kanamycin [1]. This genotype-phenotype correlation provides a molecular basis for compound-specific selection.

Cross-resistance rrs mutations MDR-TB Genotype-guided therapy

Viomycin vs. Tuberactinomycin-N (TUM-N): Comparative Clinical Toxicity Profile in Pulmonary Tuberculosis Retreatment

In a randomized clinical study comparing Tuberactinomycin-N (TUM-N) and viomycin (VM) in retreated pulmonary tuberculosis patients, viomycin demonstrated higher adverse event rates across multiple toxicity endpoints [1]. The auditory disturbance incidence was 5.7% in the VM group compared to 2.2% in the TUM-N group; renal disturbance (defined as BUN elevation >20 mg/dL) occurred in 23.7% of VM patients versus 10.9% in TUM-N patients [1]. Dropout due to adverse effects was 21.2% in the VM group compared to 6.5% in the TUM-N group [1].

Clinical trial Ototoxicity Nephrotoxicity Tuberactinomycin-N

Viomycin vs. Amikacin/Kanamycin-Resistant Strains: Retention of Susceptibility in M. tuberculosis Clinical Isolates

In an evaluation of 90 consecutive clinical M. tuberculosis isolates and 21 resistant strains, all amikacin- and kanamycin-resistant isolates tested were clearly below the epidemiological cutoff value (ECOFF) for viomycin susceptibility [1]. Specifically, five of seven amikacin- and kanamycin-resistant isolates were classified as susceptible to capreomycin by current critical concentration but were non-wild type by ECOFF; however, all resistant isolates remained below the ECOFF for viomycin [1]. This indicates preserved wild-type susceptibility to viomycin in strains resistant to aminoglycosides.

Drug susceptibility MDR-TB Second-line agents ECOFF

Viomycin vs. Capreomycin: Differential Binding Site Engagement at Ribosomal Intersubunit Bridges

Cryo-EM structural analysis revealed that viomycin binds to five distinct sites on the 70S ribosome, four of which (Vio2–Vio5) had not been previously described and were not observed in earlier structural studies with a nonrotated ribosome [1]. Three of these newly identified binding sites (Vio3, Vio4, and Vio5) are clustered at intersubunit bridges and bind exclusively to the rotated state of the ribosome, consistent with viomycin's ability to inhibit subunit dissociation and trap the ribosome in a hybrid state with 8.6° intersubunit rotation [1]. Capreomycin, in contrast, was previously shown to bind only to the single site corresponding to Vio1 in the nonrotated state [1].

Ribosome structure Cryo-EM Translocation inhibition Tuberactinomycins

Viomycin Urinary Excretion Profile: High Renal Clearance with 65–100% Dose Recovery

Viomycin is excreted primarily unchanged in the urine, with 65% to 100% of the administered dose recovered in the urinary stream within 24 hours following intramuscular administration [1]. This high and rapid renal excretion contrasts with aminoglycosides such as streptomycin, which exhibits a biphasic excretion pattern with approximately 50–60% recovery within 24 hours [2].

Pharmacokinetics Excretion Renal clearance Bioavailability

Viomycin (CAS 32988-50-4) Evidence-Based Research and Procurement Application Scenarios


Genotype-Guided MDR-TB Therapy Selection: Viomycin for rrs A1401G Mutation-Positive Cases

In multidrug-resistant tuberculosis cases where molecular diagnostics confirm the presence of the rrs A1401G mutation conferring kanamycin and amikacin resistance, viomycin remains a viable injectable option due to its retained susceptibility profile. This mutation-phenotype correlation is directly supported by evidence showing that rrs A1401G confers high-level resistance to kanamycin and amikacin while preserving viomycin susceptibility [1]. Procurement of viomycin should be prioritized for institutions with molecular DST capacity to identify this mutation, enabling targeted second-line therapy where aminoglycosides are contraindicated by genotype.

Pharmacodynamic Optimization: Viomycin as Preferred Injectable When Favorable Cmax/MIC Is Required

In clinical or research settings where maximizing the pharmacodynamic index (Cmax/MIC) is a priority for treatment efficacy, viomycin offers a more favorable profile compared to kanamycin and capreomycin. Wild-type MIC distribution data demonstrate superior Cmax/MIC ratios for viomycin relative to these comparators [1]. This evidence supports procurement of viomycin for pharmacokinetic/pharmacodynamic modeling studies, dose optimization trials, and in treatment regimens where achieving high Cmax/MIC ratios correlates with improved outcomes.

Aminoglycoside-Resistant Strain Research: Viomycin as a Susceptibility-Confirmed Alternative

For researchers investigating therapeutic options against M. tuberculosis strains with confirmed resistance to amikacin and kanamycin, viomycin represents a susceptibility-confirmed alternative. All amikacin- and kanamycin-resistant clinical isolates tested remained below the ECOFF for viomycin, indicating preserved wild-type susceptibility [1]. This makes viomycin suitable for in vitro susceptibility testing panels, resistance mechanism studies, and evaluation of novel combination regimens targeting aminoglycoside-resistant M. tuberculosis.

Ribosomal Translocation Structural Studies: Viomycin as a Multi-Site Rotated-State Probe

Viomycin is uniquely suited as a molecular probe for studying ribosomal translocation mechanisms due to its engagement of five distinct binding sites, including three rotated-state-specific sites at intersubunit bridges not observed with capreomycin [1]. The compound traps the ribosome in a hybrid state with 8.6° intersubunit rotation, enabling structural biologists to capture and characterize intermediate translocation states. Researchers procuring viomycin for cryo-EM or X-ray crystallography studies benefit from this multi-site binding profile that capreomycin and other tuberactinomycins do not provide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Viomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.